

Physicochemical properties of 2-Isopropyl-6-methylaniline

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Compound of Interest

Compound Name: 2-Isopropyl-6-methylaniline

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An In-depth Technical Guide to the Physicochemical Properties of **2-Isopropyl-6-methylaniline**

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Isopropyl-6-methylaniline** (CAS No. 5266-85-3), a key intermediate in the synthesis of various medicines and agrochemicals.^{[1][2]} This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, validated experimental protocols, and field-proven insights into its molecular structure, spectroscopic signatures, chemical reactivity, and safe handling. All quantitative data is summarized for clarity, and key workflows are visualized to enhance understanding.

Introduction to 2-Isopropyl-6-methylaniline

2-Isopropyl-6-methylaniline, also known as 6-Isopropyl-o-toluidine, is a substituted aniline derivative that holds significant industrial importance.^[3] Its unique structure, featuring steric hindrance around the amino group due to the adjacent isopropyl and methyl substituents, imparts specific reactivity and properties that are leveraged in fine chemical synthesis. The primary commercial applications lie in its role as a precursor for pharmaceuticals and as an intermediate in the production of herbicides.^{[1][2]} Understanding its fundamental physicochemical properties is therefore critical for process optimization, quality control, and the development of new synthetic methodologies. This guide synthesizes available data to provide a robust scientific foundation for professionals working with this compound.

Molecular and Structural Properties

The identity and purity of **2-Isopropyl-6-methylaniline** are defined by its unique molecular structure and associated identifiers.

Chemical Structure

The molecule consists of an aniline core with an isopropyl group at the 2-position and a methyl group at the 6-position.

Caption: Chemical structure of **2-Isopropyl-6-methylaniline**.

Key Identifiers

Identifier	Value	Source
IUPAC Name	2-methyl-6-propan-2-ylaniline	[3]
CAS Number	5266-85-3	[4]
Molecular Formula	C ₁₀ H ₁₅ N	[3][4]
Molecular Weight	149.23-149.24 g/mol	[3][5][6]
InChI Key	DDTKYVBFPULMGN-UHFFFAOYSA-N	
Canonical SMILES	<chem>CC1=C(C(=CC=C1)C(C)C)N</chem>	[3][4]
EC Number	226-083-5	[4]

Physical and Thermodynamic Properties

The physical state and thermodynamic constants are essential for handling, storage, and process design. The compound is typically a liquid at room temperature.

Property	Value	Source(s)
Appearance	Clear red to brown liquid	[4][7][8]
Boiling Point	231-232 °C at 760 mmHg; 108-110 °C at 10 mmHg	[8][9]
Density	0.944 - 0.957 g/cm ³	[4][8]
Flash Point	41.7 - 97.8 °C	[4][7]
Refractive Index (n _{20/D})	1.544	[4][8]
Vapor Pressure	0.048 mmHg at 25 °C	[4][8]
Hydrogen Bond Donors	1	[4]
Hydrogen Bond Acceptors	1	[4]

Spectroscopic Properties

Spectroscopic analysis is fundamental for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra require experimental acquisition, the expected ¹H NMR signals for **2-Isopropyl-6-methylaniline** in a solvent like CDCl₃ are:

- Aromatic Protons (Ar-H): Multiple signals in the δ 6.8-7.2 ppm range, corresponding to the three protons on the benzene ring.
- Amine Protons (NH₂): A broad singlet, typically around δ 3.5-4.5 ppm, whose position is concentration-dependent.
- Isopropyl Methine Proton (CH): A septet near δ 3.0-3.5 ppm.
- Methyl Protons (Ar-CH₃): A singlet around δ 2.2 ppm.
- Isopropyl Methyl Protons (C(CH₃)₂): A doublet near δ 1.2 ppm.

¹³C NMR spectral data is also available for this compound.[3]

Infrared (IR) Spectroscopy

The vapor phase IR spectrum is a key identifier.^[3] Expected characteristic peaks include:

- N-H Stretch: A pair of bands in the 3300-3500 cm^{-1} region, characteristic of a primary amine.
- C-H Stretch (Aromatic): Peaks just above 3000 cm^{-1} .
- C-H Stretch (Aliphatic): Peaks just below 3000 cm^{-1} .
- C=C Stretch (Aromatic): Absorptions in the 1500-1600 cm^{-1} range.
- N-H Bend: A band around 1600-1650 cm^{-1} .

Chemical Properties and Reactivity

Acidity and Basicity (pKa)

As an aniline derivative, the compound is a weak base. The pKa refers to the acidity of its conjugate acid ($\text{C}_{10}\text{H}_{15}\text{NH}^+$).

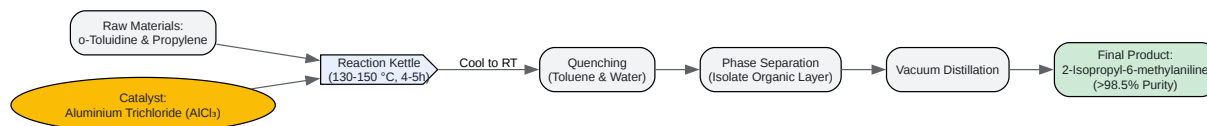
- Predicted pKa: 4.28 ± 0.10 ^[4] This value indicates it is a weaker base than aniline (pKa ≈ 4.6), likely due to the steric hindrance from the ortho substituents affecting the solvation of the anilinium ion.

Solubility and Partitioning

- LogP: 3.28^[4]
- XLogP3: 2.4 - 2.73^{[4][7]} The high LogP value indicates poor solubility in water and high solubility in nonpolar organic solvents like toluene, diethyl ether, and ethyl acetate.

Synthesis and Reactivity

2-Isopropyl-6-methylaniline is primarily synthesized via the alkylation of o-toluidine. A common industrial method involves the reaction of o-toluidine with propylene using a catalyst.^{[1][10]}



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Caption: A typical synthesis workflow for **2-Isopropyl-6-methylaniline**.^[1]

The amino group undergoes typical reactions for aromatic amines, such as diazotization, acylation, and alkylation. However, the steric bulk from the adjacent isopropyl and methyl groups can significantly reduce the reaction rates compared to unhindered anilines.

Experimental Protocols

The following protocols provide standardized methods for characterizing **2-Isopropyl-6-methylaniline**.

Protocol: Purity Determination by Gas Chromatography (GC)

Objective: To determine the purity of a sample of **2-Isopropyl-6-methylaniline**.

Methodology:

- Sample Preparation: Prepare a 1 mg/mL solution of the aniline sample in a suitable solvent such as ethyl acetate or dichloromethane.
- Instrument Setup:
 - GC System: Agilent 7890 or equivalent.
 - Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
 - Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

- Injector: Split/splitless inlet, 250 °C, split ratio 50:1.
- Injection Volume: 1 µL.
- Oven Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.
 - Hold: 5 minutes at 250 °C.
- Detector: Flame Ionization Detector (FID), 280 °C.
- Data Analysis:
 - Integrate the area of all peaks in the chromatogram.
 - Calculate the purity by the area percent method:
 - $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$

Self-Validation: The method's validity is confirmed by a sharp, symmetrical peak for the main component and good separation from any impurity peaks. The retention time should be consistent across multiple runs.

Protocol: pKa Determination by Potentiometric Titration

Objective: To experimentally determine the pKa of **2-Isopropyl-6-methylaniline**.

Methodology:

- Reagent Preparation:
 - Prepare a standardized 0.1 M solution of Hydrochloric Acid (HCl).
 - Prepare a ~0.05 M solution of **2-Isopropyl-6-methylaniline** in a 50:50 ethanol/water mixture to ensure solubility.

- Titration Setup:
 - Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0).
 - Place a known volume (e.g., 25 mL) of the aniline solution in a beaker with a magnetic stirrer.
 - Immerse the pH electrode in the solution.
- Titration Procedure:
 - Record the initial pH of the solution.
 - Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.1-0.2 mL).
 - Record the pH after each addition, allowing the reading to stabilize.
 - Continue adding titrant well past the equivalence point (indicated by a rapid change in pH).
- Data Analysis:
 - Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
 - Determine the equivalence point (V_{eq}), which is the point of maximum slope on the curve.
 - The volume of titrant at the half-equivalence point is $V_{eq} / 2$.
 - The pKa is equal to the pH of the solution at this half-equivalence point.

Trustworthiness: This protocol is self-validating. A well-defined sigmoidal curve with a clear inflection point confirms a successful titration. The calculated pKa should be reproducible in triplicate experiments.

Safety and Handling

GHS Classification:

- Pictograms: Flame (GHS02), Exclamation Mark (GHS07)

- Signal Word: Warning
- Hazard Statements:
 - H226: Flammable liquid and vapor.[7][9]
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.[9]
 - H319: Causes serious eye irritation.[9]
 - H335: May cause respiratory irritation.[9]

Handling Precautions:

- Keep away from heat, sparks, and open flames.[7]
- Store in a cool, dry, well-ventilated area in a tightly closed container.[7]
- Wear protective gloves, clothing, and eye/face protection.
- Use only in a well-ventilated area or under a chemical fume hood.

Conclusion

2-Isopropyl-6-methylaniline is a valuable chemical intermediate with a distinct set of physicochemical properties dictated by its sterically hindered aromatic amine structure. Its high boiling point, poor water solubility, and mild basicity are key parameters for its application in organic synthesis. The protocols and data presented in this guide offer a reliable foundation for its safe handling, quality assessment, and effective use in research and development.

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